One-Step Synthesis in Quantitative Yield
A recently reported protocol allows for the one-step synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant improvement over multi-step synthetic routes that are often required for similar 7-azaindole building blocks. For context, a multi-step synthesis of a related 3-iodo-7-azaindole intermediate, 3-iodo-1H-pyrrolo[2,3-b]pyridine, from its parent compound in ethanol was reported with a yield of approximately 34% .
| Evidence Dimension | Synthetic Yield (One-Step Protocol) |
|---|---|
| Target Compound Data | Quantitative yield (implied near 100%) |
| Comparator Or Baseline | 3-iodo-1H-pyrrolo[2,3-b]pyridine: 34% yield (multi-step) |
| Quantified Difference | >65 percentage points higher yield |
| Conditions | Adapted Vilsmeier conditions (Target Compound) vs. iodination in ethanol (Comparator) |
Why This Matters
A high-yielding, one-step synthesis directly impacts the cost and feasibility of procurement for scale-up and library generation.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. One-Step Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol. Molbank. 2023; 2023(2): M1654. View Source
